Asperpyrone B
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Overview
Description
Asperpyrone B is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.
Scientific Research Applications
Antioxidant and Immunomodulatory Activities
Asperpyrone B, along with other related compounds, was found to exhibit modest antioxidant and immunomodulatory activities. These compounds were isolated from the edible fungus Pleurotus ostreatus and represent potential areas for further exploration in health and medicine (Cai et al., 2018).
Inhibition of DNA Polymerase Activity
In a study focused on compounds isolated from Aspergillus niger, asperpyrone B was found to show inhibitory activity on Taq DNA polymerase, a crucial enzyme in PCR amplifications. This suggests potential applications in biotechnology and molecular biology research (Akiyama et al., 2003).
Potential Anticancer Properties
Research on the marine-derived fungus Aspergillus foetidus revealed that asperpyrone B, along with other naphtho-γ-pyrones, was evaluated for its effect on the viability and colony formation of human drug-resistant prostate cancer 22Rv1 cells. This indicates its potential role in cancer research and therapy (Antonov et al., 2021).
Antimicrobial Effects
Asperpyrone B has been identified as having growth inhibitions against various microbes, indicating its potential as a source for developing new antimicrobial agents. This was discovered in a study focusing on endophytic naphthopyrone metabolites (Song et al., 2004).
properties
Product Name |
Asperpyrone B |
---|---|
Molecular Formula |
C32H26O10 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
5-hydroxy-9-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)32-27(29(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3 |
InChI Key |
ADLOVFYPOQTFMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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